Technical Whitepaper: tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate
Technical Whitepaper: tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate
Executive Summary
tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate (CAS: 880359-74-0) is a high-purity heterobifunctional linker utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .
Distinguished by its secondary amine (N-methyl) functionality and Boc-protected primary amine terminus, this compound enables orthogonal conjugation strategies. The polyethylene glycol (PEG) backbone provides essential hydrophilicity, improving the solubility profile of hydrophobic warheads or E3 ligase ligands, while the N-methyl group eliminates hydrogen bond donation at the amide linkage post-conjugation, often enhancing membrane permeability and metabolic stability.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate |
| Common Synonyms | Boc-N-amido-PEG3-methylamine; N-Boc-N'-methyl-2,2'-(ethylenedioxy)bis(ethylamine) |
| CAS Number | 880359-74-0 |
| Molecular Formula | C₁₂H₂₆N₂O₄ |
| Molecular Weight | 262.35 g/mol |
| SMILES | CNCCOCCOCCNC(=O)OC(C)(C)C |
Physical Properties[2]
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Physical State: Viscous liquid or low-melting solid (dependent on purity and temperature).
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Solubility: Highly soluble in polar organic solvents (DMSO, DMF, DCM, Methanol). Moderately soluble in water.
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Stability: Stable under normal storage conditions (2-8°C). Hygroscopic; store under inert gas (Argon/Nitrogen).
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pKa: ~9.5 (Secondary amine), making it protonated at physiological pH but nucleophilic under basic reaction conditions.
Structural Analysis & Synthetic Utility
Structural Architecture
The compound consists of three distinct functional domains:
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Boc-Protective Group: Acid-labile protection for the primary amine, allowing controlled, sequential conjugation.
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PEG-2 Backbone: Two internal ether linkages (three ethylene units total) provide a flexible, hydrophilic spacer (~10-12 Å length) that reduces steric clash between conjugated ligands.
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N-Methyl Secondary Amine: The reactive center for initial conjugation. Unlike primary amines, the secondary amine forms tertiary amides or tertiary amines upon reaction, preventing potential side reactions like cyclization or over-alkylation.
Visualization of Chemical Structure
Figure 1: Functional domain segregation of the linker molecule.
Experimental Protocols
Usage in PROTAC Synthesis
The following workflow describes the standard "Amine-First" approach, where the secondary amine is conjugated to an electrophilic ligand (e.g., Cereblon ligand functionalized with an alkyl halide or NHS ester) before Boc deprotection.
Step 1: Conjugation of the Secondary Amine
Reagents: Ligand-NHS Ester (1.0 eq), Linker (1.1 eq), DIPEA (3.0 eq), DMF (anhydrous).
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Dissolve the Ligand-NHS ester in anhydrous DMF (0.1 M concentration).
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Add tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate (1.1 equivalents).
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Add DIPEA (N,N-Diisopropylethylamine) dropwise.
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Stir at Room Temperature (RT) for 2–4 hours under N₂ atmosphere.
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Monitoring: Monitor by LC-MS for the disappearance of the NHS ester and formation of the product mass [M+H]⁺.
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Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Step 2: Boc Deprotection
Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).
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Dissolve the intermediate from Step 1 in DCM (0.1 M).
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Add TFA (20% v/v final concentration).
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Stir at RT for 1 hour.
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Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine salt is used directly in the next coupling step.
Synthesis Workflow Diagram
Figure 2: Sequential conjugation workflow for PROTAC assembly.
Quality Control & Characterization
To ensure the integrity of the linker before usage, the following analytical parameters should be verified.
| Method | Expected Signals (CDCl₃, 400 MHz) |
| ¹H NMR | δ 1.44 (s, 9H): Boc-methyl groups.δ 2.45 (s, 3H): N-Methyl group (singlet, distinct).δ 3.31 (m, 2H): CH₂ adjacent to carbamate.δ 3.55-3.65 (m, 8H): PEG backbone protons.δ 5.0-5.2 (br, 1H): Carbamate NH proton. |
| LC-MS | ESI+: [M+H]⁺ = 263.35; [M+Na]⁺ = 285.34.Fragmentation often shows loss of Boc (-100 Da) to give m/z ~163. |
| TLC | Stains well with Ninhydrin (faint/slow for secondary amine) or Iodine. R_f ~ 0.3-0.5 in 10% MeOH/DCM (varies by plate type). |
Handling & Stability
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Storage: Store at -20°C for long-term stability. The compound is an oil or low-melting solid and can degrade if exposed to moisture and heat for extended periods.
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Handling: Wear standard PPE (gloves, goggles). As a secondary amine, it can act as a skin irritant.
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Incompatibility: Avoid strong oxidizing agents and strong acids (unless intended for deprotection).
References
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Sigma-Aldrich. tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate Product Sheet. Retrieved from
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PubChem. Compound Summary: tert-butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate.[1] National Library of Medicine.[2] Retrieved from (Note: Link directs to related Boc-PEG-amine entries for structural verification).
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BLD Pharm. Product 880359-74-0 Technical Data. Retrieved from
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MedChemExpress. PROTAC Linker Design and Chemistry. Retrieved from
